
4-Fluoro-2'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2’-position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Fluoro-2’-methyl-1,1’-biphenyl is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of biphenyl compounds, including 4-Fluoro-2’-methyl-1,1’-biphenyl, often involves large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into biphenyl alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include biphenyl ketones, alcohols, hydrocarbons, and substituted biphenyl derivatives .
Applications De Recherche Scientifique
4-Fluoro-2’-methyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-1,1’-biphenyl
- 2-Methyl-1,1’-biphenyl
- 4-Methyl-1,1’-biphenyl
Uniqueness
4-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl structure. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C13H11F |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
1-fluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
Clé InChI |
FJYWQZHPTCPATB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


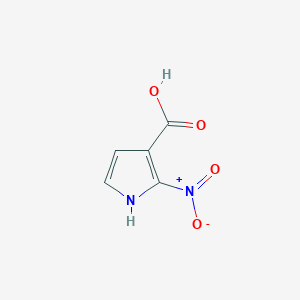
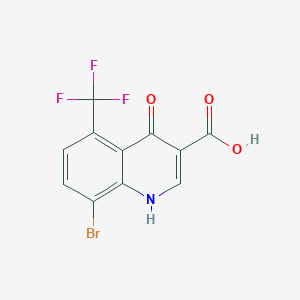
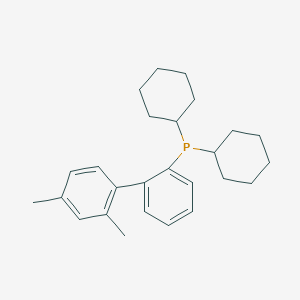
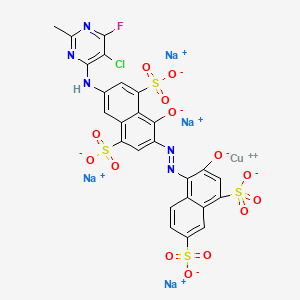
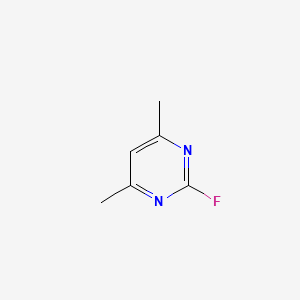
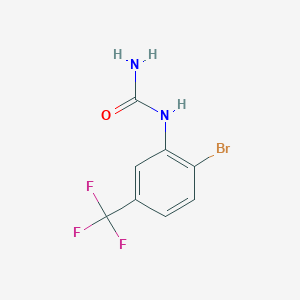

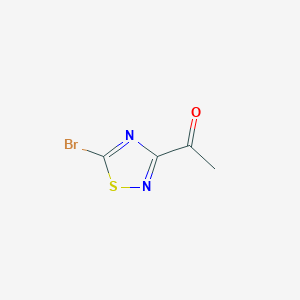
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
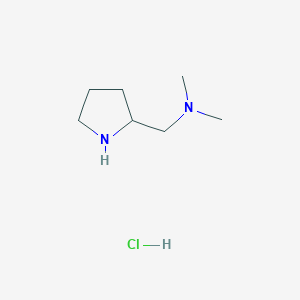
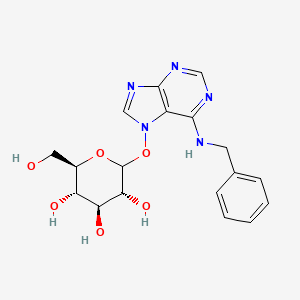
![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)

